1,4-Dimethoxy-2-fluoro-3-iodobenzene
Description
Significance of Highly Substituted Aromatic Systems in Chemical Research
Polysubstituted aromatic compounds are central to many areas of chemical science. They form the core structural framework of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The specific function of these molecules is intrinsically linked to the nature and position of the substituents attached to the aromatic core. researchgate.net This makes the development of synthetic routes to access diverse and complex substitution patterns a primary focus for organic chemists.
In medicinal chemistry, aromatic rings are ubiquitous in drug molecules. guidechem.comnih.gov Their rigid, planar structure provides a stable scaffold for orienting functional groups to interact with biological targets like proteins and nucleic acids. guidechem.com The introduction of multiple substituents allows for the fine-tuning of a molecule's properties, including its efficacy, selectivity, bioavailability, and metabolic stability. guidechem.comnih.gov Aromatic systems can engage in crucial non-covalent interactions such as π-stacking and hydrogen bonding, which are vital for ligand-receptor recognition. guidechem.com
Beyond pharmaceuticals, highly functionalized arenes are indispensable in materials science. They serve as fundamental building blocks for polymers with desirable characteristics like high strength and thermal stability, such as Polyethylene Terephthalate (PET) and Polystyrene (PS). iodobenzene.ltd The ability to strategically place different functional groups on an aromatic ring is key to designing materials with specific electronic, optical, or physical properties.
Overview of Halogenated and Methoxylated Benzenes in Synthetic Paradigms
Halogenated and methoxylated benzenes are two of the most versatile classes of intermediates in organic synthesis. Their prevalence stems from the predictable reactivity and synthetic utility conferred by the halogen and methoxy (B1213986) substituents.
Halogenated Benzenes: The incorporation of halogen atoms (F, Cl, Br, I) onto a benzene (B151609) ring opens up a wide range of synthetic transformations. smolecule.com While chemical halogenation often requires specific catalysts or conditions, nature has also evolved halogenating enzymes. smolecule.com Aryl halides, particularly iodides and bromides, are key substrates in a multitude of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are foundational for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. The iodine atom, in particular, is often preferred due to the high reactivity of the carbon-iodine bond in oxidative addition steps. Fluorine, on the other hand, is frequently incorporated into bioactive molecules to enhance properties like metabolic stability and binding affinity, though it is less commonly used as a synthetic handle for coupling reactions.
Methoxylated Benzenes: The methoxy group (-OCH₃) is a powerful electron-donating group that activates the aromatic ring towards electrophilic aromatic substitution. As an ortho, para-director, it guides incoming electrophiles to specific positions on the ring, enabling regioselective synthesis. Anisole (methoxybenzene) and its derivatives are common starting materials in the synthesis of pharmaceuticals and other fine chemicals. Furthermore, the methoxy group can be readily converted to a hydroxyl group, providing an additional site for functionalization. The synthesis of methoxylated arenes can sometimes be achieved via nucleophilic aromatic substitution, particularly when starting from activated fluoroarenes. nih.gov
Structural Uniqueness of 1,4-Dimethoxy-2-fluoro-3-iodobenzene and its Research Relevance
This compound is a tetrasubstituted aromatic compound that combines the features of both halogenated and methoxylated benzenes in a unique arrangement. Its specific substitution pattern—with methoxy groups in a para relationship and a fluorine and iodine atom on adjacent carbons—makes it a highly functionalized and potentially valuable building block in organic synthesis.
While extensive research dedicated solely to this exact molecule is not widely documented, its research relevance can be inferred from the synthetic utility of its precursor, 2-fluoro-1,4-dimethoxybenzene, and the known reactivity of its constituent functional groups. guidechem.com The precursor itself is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The introduction of an iodine atom at the 3-position would create a versatile handle for further molecular elaboration.
The table below outlines the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₈FIO₂ |
| Molecular Weight | 298.05 g/mol |
| IUPAC Name | 1-fluoro-4-iodo-2,5-dimethoxybenzene |
The strategic placement of four distinct functional groups on the benzene ring provides multiple reaction sites, allowing for sequential and regioselective modifications. This structural complexity is highly desirable for creating libraries of complex molecules for drug discovery or for the synthesis of precisely defined materials.
The unique research value of this compound lies in the orthogonal reactivity of its substituents. The iodine atom is the most likely site for metal-catalyzed cross-coupling reactions, leaving the other positions untouched. The fluorine atom can modulate the electronic properties of the molecule and any subsequent derivatives, while the methoxy groups can be carried through multiple synthetic steps or later converted to phenols for further functionalization. This combination makes this compound an excellent scaffold for building complex, highly substituted aromatic structures.
The following table summarizes the potential roles of each substituent in synthetic applications.
| Substituent | Position | Key Synthetic Role |
| Iodo (-I) | 3 | Primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
| Fluoro (-F) | 2 | Modulates electronic properties, enhances metabolic stability in target molecules. |
| Methoxy (-OCH₃) | 1 | Electron-donating group, influences reactivity; can be cleaved to a hydroxyl group. |
| Methoxy (-OCH₃) | 4 | Electron-donating group, influences reactivity; can be cleaved to a hydroxyl group. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FIO2 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
2-fluoro-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
YGJMRDMPQRDLLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)F |
Origin of Product |
United States |
Synthetic Strategies for 1,4 Dimethoxy 2 Fluoro 3 Iodobenzene and Its Analogs
Regioselective Halogenation Approaches for Dimethoxybenzene Scaffolds
The introduction of halogen atoms at specific positions on the dimethoxybenzene ring is achieved through electrophilic aromatic substitution. The success of these reactions hinges on controlling the regiochemical outcome, which is influenced by the electronic properties of the substituents and the reaction conditions.
The iodination of dimethoxybenzene derivatives is a classic example of electrophilic aromatic substitution. Due to the electron-donating nature of the methoxy (B1213986) groups, the aromatic ring is activated towards electrophiles. libretexts.orgorganicchemistrytutor.com Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). commonorganicchemistry.commdpi.com The reaction of 1,4-dimethoxybenzene (B90301) with these reagents typically leads to the introduction of iodine at the positions ortho to the methoxy groups.
In a study on the iodination of di- and trimethoxy substituted benzene (B151609) derivatives using an I₂/30% aqueous H₂O₂ system under solvent-free reaction conditions, it was observed that iodination occurred on the aromatic ring. researchgate.net For 1,4-dimethoxybenzene, the reaction yielded the mono-iodinated product, 1,4-dimethoxy-2-iodobenzene. Another approach involves the electrochemical generation of I+, which can then be used for the selective monoiodination of aromatic compounds. rsc.org
| Starting Material | Iodinating Agent | Product | Reference |
| 1,4-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 1,4-Dimethoxy-2-iodobenzene | researchgate.net |
| 1,3-Dimethoxybenzene | Electrochemically generated I+ | 4-Iodo-1,3-dimethoxybenzene | rsc.org |
This table presents examples of electrophilic iodination of dimethoxybenzene derivatives.
Introducing a fluorine atom onto an aromatic ring via electrophilic fluorination is a more challenging task due to the high reactivity of fluorine. wikipedia.org However, several reagents have been developed for this purpose, with N-fluoro compounds being particularly effective. researchgate.net Reagents like Selectfluor® (F-TEDA-BF₄) are stable, safe, and effective for the electrophilic fluorination of a wide range of aromatic compounds. ref.ac.uk The fluorination of dimethoxybenzene derivatives with such reagents can provide access to fluorinated analogs. For instance, the reaction of 1,4-dimethoxybenzene with Selectfluor can lead to the formation of 1,4-dimethoxy-2-fluorobenzene. nsf.govguidechem.com
It is important to note that the reaction of dialkoxybenzenes with Selectfluor can sometimes lead to amination products instead of fluorination, depending on the substitution pattern of the arene. nsf.gov
| Starting Material | Fluorinating Agent | Product | Reference |
| 1,4-Dimethoxybenzene | Acetyl hypofluorite | 2-Fluoro-1,4-dimethoxybenzene | google.com |
| 1,4-Dimethoxybenzene | Selectfluor | 1,4-Dimethoxy-2-fluorobenzene | nsf.govguidechem.com |
This table showcases examples of electrophilic fluorination of 1,4-dimethoxybenzene.
The methoxy group (-OCH₃) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. youtube.com This increased electron density makes these positions more susceptible to attack by electrophiles. chemistrytalk.org
In 1,4-dimethoxybenzene, both methoxy groups direct incoming electrophiles to the same ortho positions, leading to a high degree of regioselectivity. When one ortho position is substituted, the directing effects of the two methoxy groups and the newly introduced substituent will determine the position of the next incoming electrophile.
Fluorine, although a halogen and generally considered a deactivating group due to its high electronegativity, is also an ortho-, para-director. libretexts.orgorganicchemistrytutor.com This is because its ability to donate a lone pair of electrons via resonance outweighs its inductive electron-withdrawing effect in stabilizing the intermediate carbocation.
Sequential Functionalization via Halogen-Metal Exchange
An alternative and highly versatile strategy for the synthesis of polysubstituted aromatics involves the use of halogen-metal exchange reactions. This approach allows for the regioselective introduction of substituents by converting a halogenated precursor into an organometallic intermediate, which can then be quenched with an appropriate electrophile.
Halogen-lithium exchange is a powerful tool in organic synthesis for the generation of organolithium reagents. wikipedia.org This reaction is particularly useful for the regioselective functionalization of aromatic rings. The exchange rate is typically faster for iodine than for bromine or chlorine. wikipedia.orgresearchgate.net
In the context of dimethoxybenzene derivatives, a pre-existing halogen can be exchanged with lithium to generate a lithiated species. This lithiation can be directed by certain functional groups, a phenomenon known as directed ortho-metalation (DoM). wikipedia.org A methoxy group can act as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position. wikipedia.orguwindsor.ca Fluorine is also known to be a potent directing group for ortho-lithiation. researchgate.netnih.govacs.org
For a molecule like 1-fluoro-2-iodo-4,5-dimethoxybenzene, treatment with an organolithium reagent such as n-butyllithium would preferentially lead to iodine-lithium exchange due to the faster rate of exchange for iodine. wikipedia.org
Once the organolithium intermediate is formed, it can be treated with an electrophile to introduce a new substituent. To synthesize 1,4-dimethoxy-2-fluoro-3-iodobenzene, a plausible route would involve the lithiation of a precursor followed by quenching with an iodinating or fluorinating agent.
For example, starting with 1,4-dimethoxy-2-fluorobenzene, a directed ortho-metalation guided by the fluorine and one of the methoxy groups could generate a lithiated species at the 3-position. guidechem.com Quenching this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), would yield the desired this compound. commonorganicchemistry.com
Alternatively, starting with a di-iodinated precursor, selective halogen-lithium exchange at one of the iodine positions followed by reaction with an electrophilic fluorine source could also be a viable strategy.
| Lithiated Intermediate Precursor | Electrophile | Product |
| 1,4-Dimethoxy-2-fluorobenzene | n-BuLi, then I₂ | This compound |
| 1,4-Dimethoxy-2,3-diiodobenzene | n-BuLi, then F-TEDA-BF₄ | This compound |
This table illustrates potential synthetic routes to this compound via halogen-metal exchange and electrophilic quenching.
Cross-Coupling Reactions for Aryl-Halide Incorporations
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed transformations being particularly prominent. For a molecule like this compound, the carbon-iodine bond is the most reactive site for such couplings, allowing for the selective introduction of various substituents.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for creating biaryl structures due to its mild conditions and broad functional group tolerance. acs.orgresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids would proceed selectively at the C-I bond, leaving the C-F and C-O bonds intact.
The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. nih.gov For analogs of this compound, the electronic nature of the substituents can influence reaction efficiency. Electron-donating groups, like the methoxy groups present, can sometimes slow the rate of oxidative addition. However, the high reactivity of the C-I bond typically ensures that the reaction proceeds efficiently.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |
| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 98 |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | High |
| 2-Iodofluorobenzene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Toluene | 92 |
This table presents generalized data from various sources to illustrate typical reaction conditions and yields for Suzuki-Miyaura reactions involving aryl iodides. researchgate.netresearchgate.netoiccpress.com
Beyond the Suzuki reaction, other palladium-catalyzed couplings offer alternative routes to functionalize the this compound scaffold.
The Negishi coupling utilizes an organozinc reagent, which is often more reactive than the corresponding organoboron compound. This increased reactivity can be advantageous for coupling with less reactive aryl halides or for reactions at lower temperatures. wikipedia.org The reaction is particularly useful for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and demonstrates high functional group tolerance. researchgate.net For substrates like fluorinated iodobenzenes, catalyst systems such as Pd₂(dba)₃ with the SPhos ligand have proven effective. researchgate.net
The Sonogashira coupling is the method of choice for forming a bond between an aryl halide and a terminal alkyne. organic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This reaction is highly valuable for synthesizing aryl alkynes, which are versatile intermediates for further transformations. The regioselectivity of Sonogashira reactions on poly-iodinated benzenes is high, with the coupling occurring preferentially at the most sterically accessible and electronically favorable C-I bond. nih.govresearchgate.net
The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. While less common for highly substituted benzenes, it remains a viable option for introducing vinyl groups onto the aromatic core. Thermoresponsive polymer micelles have been used to facilitate Heck reactions in aqueous media. nih.gov
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Bond Formed | Key Features |
| Negishi | Organozinc (R-ZnX) | C-C | High reactivity, broad scope (sp³, sp², sp) wikipedia.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Synthesis of aryl alkynes, uses Cu(I) co-catalyst organic-chemistry.org |
| Heck | Alkene (R₂C=CR₂) | C(sp²)-C(sp²) | Synthesis of substituted alkenes nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy/Halogen Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental process for introducing nucleophiles onto an aromatic ring, typically requiring the presence of electron-withdrawing groups to activate the ring. libretexts.org In the context of synthesizing this compound, SNAr can be a key strategy for introducing the methoxy or fluoro substituents.
The synthesis of aryl ethers via SNAr is a common transformation. In this reaction, a nucleophile, such as a methoxide (B1231860), displaces a leaving group on the aromatic ring. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.comyoutube.com
To synthesize a dimethoxy-fluoro compound, one could start with a poly-fluorinated precursor, such as 1,2,4-trifluorobenzene (B1293510) or a related iodinated analog. The sequential substitution of fluorine atoms with sodium methoxide would lead to the desired dimethoxy product. The regioselectivity of the substitution is governed by the electronic effects of the substituents already present on the ring. nih.govnih.gov Electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions. The first methoxy group introduced would deactivate the ring slightly but would direct the second methoxide to specific positions, allowing for controlled synthesis.
Table 3: Regioselectivity in SNAr of Polyfluoroarenes with Methoxide
| Starting Material | Nucleophile | Product(s) | Key Observation |
| Hexafluorobenzene | NaOMe | Pentafluoromethoxybenzene | Single substitution |
| Pentafluorobenzonitrile | Phenothiazine / K₂CO₃ | 4-(Phenothiazin-10-yl)tetrafluorobenzonitrile | Highly selective para-substitution nih.gov |
| 1,2,4-Trifluorobenzene | NaOMe | Isomeric dimethoxyfluorobenzenes | Regioselectivity depends on conditions |
| 2,4-Dinitrofluorobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | High activation by two nitro groups libretexts.org |
Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. acs.orgrsc.org Synthetic routes towards functionalized aromatics can be designed to combine SNAr and cross-coupling reactions in a sequential manner.
Advanced Methodologies in Halogenation and Functionalization
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods for molecular construction. Advanced techniques in halogenation and functionalization, including the use of flow chemistry, are becoming increasingly important.
The regioselective introduction of iodine onto an already substituted aromatic ring, such as a dimethoxy-fluorobenzene, can be challenging. Traditional electrophilic iodination methods may lack selectivity. Advanced methods, potentially involving directed ortho-metalation followed by iodination or C-H activation strategies, could provide more precise control over the position of iodination.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages for many chemical transformations, including halogenations and SNAr reactions. rsc.orgvapourtec.comamt.uk The enhanced heat and mass transfer in microreactors allows for better control over highly exothermic or rapid reactions, improving safety and selectivity. rsc.orgnih.gov The use of hazardous reagents, such as elemental halogens, can be managed more safely in a closed-loop flow system. rsc.org Flow chemistry also facilitates automation and process optimization, making it a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. vapourtec.comresearchgate.net The synthesis of halogenated aromatics and their subsequent functionalization via SNAr or cross-coupling are well-suited to this technology.
Hypervalent Iodine Reagents in Directed Halogenation
Hypervalent iodine compounds are organic derivatives of iodine in a higher-than-normal oxidation state (typically +3 or +5). These reagents have become indispensable in modern organic synthesis due to their low toxicity, high selectivity, and mild reaction conditions, presenting a greener alternative to heavy metal-based oxidants. acs.org Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), phenyliodine diacetate (PIDA), and [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) are widely used for various oxidative transformations, including the halogenation of aromatic systems. dovepress.com
In the context of synthesizing this compound, hypervalent iodine reagents can be used to generate a highly electrophilic iodine species in situ. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. For the precursor 2-fluoro-1,4-dimethoxybenzene, the two methoxy groups are strong activating, ortho-para directing groups, while the fluorine atom is a deactivating but also ortho-para directing group. The combined influence of these groups directs the incoming electrophile, in this case, iodine, to the electron-rich C-3 position.
The general approach involves the activation of a simple iodine source, like molecular iodine (I₂), with a hypervalent iodine(III) compound. The hypervalent iodine reagent acts as an oxidant, converting I₂ into a more potent electrophile, which then readily attacks the activated aromatic ring. This strategy avoids the need for harsh and strongly acidic conditions often required in traditional iodination methods. nih.gov
| Reagent | Common Abbreviation | Typical Role in Iodination |
| [Bis(trifluoroacetoxy)iodo]benzene | PIFA | Oxidant/activator for I₂ or iodide salts |
| Phenyliodine diacetate | PIDA | Oxidant/activator, generally milder than PIFA |
| [Hydroxy(tosyloxy)iodo]benzene | Koser's Reagent | Oxidant and source of a transferable tosyloxy group |
| Iodosylbenzene | PhIO | Oxidant used in various catalytic cycles |
This table summarizes common hypervalent iodine reagents used in oxidative halogenation reactions.
Organocatalytic and Metal-Free Halogenation Protocols
In a move towards more sustainable and cost-effective synthesis, significant research has focused on developing metal-free and organocatalytic halogenation methods. nih.govingentaconnect.com These protocols avoid the use of potentially toxic and expensive transition metals, offering a valuable alternative for the synthesis of aryl iodides. nih.gov
One prominent organocatalytic approach involves the use of thiourea-based catalysts for the iodination of activated aromatic compounds. organic-chemistry.org In this system, a commercially available iodine source such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is activated by the thiourea (B124793) catalyst in a suitable solvent like acetonitrile. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the sulfur atom of the thiourea acting as a nucleophile, which, assisted by hydrogen bonding, facilitates the transfer of an electrophilic iodine atom to the aromatic substrate. organic-chemistry.org This method is characterized by its high regioselectivity, mild conditions, and applicability to a range of electron-rich aromatic compounds, making it a suitable strategy for the iodination of 1,4-dimethoxy-2-fluorobenzene. organic-chemistry.org
Another important class of metal-free iodination reactions utilizes simple and environmentally benign oxidants, such as hydrogen peroxide (H₂O₂). researchgate.net In these protocols, an iodide salt (e.g., KI) or molecular iodine (I₂) is oxidized by H₂O₂ to generate the active iodinating species. organic-chemistry.orgresearchgate.net These reactions can often be performed under solvent-free conditions or in green solvents, further enhancing their environmental credentials. researchgate.netresearchgate.net The selective and efficient iodination of electron-rich arenes, including various dimethoxybenzenes, has been successfully demonstrated using this approach. organic-chemistry.orgresearchgate.net
| Method | Iodine Source | Catalyst/Activator | Key Features |
| Thiourea Catalysis | DIH | Thiourea derivatives | Highly regioselective, mild conditions, metal-free. organic-chemistry.org |
| Oxidative Iodination | KI or I₂ | Hydrogen Peroxide (H₂O₂) | Environmentally friendly (water is the byproduct), can be solvent-free. researchgate.netresearchgate.net |
| Decarboxylative Iodination | I₂ | None (Metal-Free) | Starts from benzoic acid precursors, good for specific substrates. acs.org |
| N-Iodosuccinimide Activation | NIS | Trifluoroacetic acid | Catalytic acid activation of a common iodine source under mild conditions. organic-chemistry.org |
This table compares different organocatalytic and metal-free iodination protocols applicable to activated arenes.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. taylorfrancis.comresearchgate.net The synthesis of aryl iodides provides a clear context for applying these principles. kuleuven.be
Prevention of Waste and Atom Economy : Traditional halogenation methods often use stoichiometric reagents like N-halosuccinimides (NXS), which have poor atom economy and generate significant amounts of waste that must be separated and disposed of. rsc.org In contrast, catalytic methods, including organocatalytic and metal-catalyzed reactions, are inherently more atom-economical and generate less waste. kuleuven.bersc.org For example, oxidative halogenation using a halide salt with a clean oxidant like H₂O₂ is highly desirable, as the only theoretical byproduct is water. rsc.org
Use of Safer Chemicals and Solvents : A core principle of green chemistry is the use of less hazardous materials. This includes replacing toxic heavy-metal oxidants with benign alternatives like H₂O₂. researchgate.netrsc.org Furthermore, there is a strong emphasis on reducing or eliminating the use of volatile and hazardous organic solvents. Research has shown that many iodination reactions can be performed efficiently in greener solvents like water or under solvent-free reaction conditions (SFRC), which significantly reduces the environmental footprint of the synthesis. researchgate.netresearchgate.netbohrium.com
Catalysis and Energy Efficiency : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. bohrium.com The development of organocatalytic iodination is a prime example of this principle in action. organic-chemistry.org Conducting reactions at ambient temperature and pressure also contributes to energy efficiency. Many modern halogenation protocols are designed to run under mild conditions, avoiding the high temperatures required by some traditional methods. organic-chemistry.org One-pot or "telescopic" reactions, where intermediates are not isolated, further save energy and reduce waste generation. nih.govingentaconnect.com
| Green Chemistry Principle | Application in Aryl Iodide Synthesis | Example |
| Waste Prevention | Using catalytic methods over stoichiometric reagents to minimize byproducts. | Thiourea catalysis vs. use of N-iodosuccinimide. organic-chemistry.orgrsc.org |
| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | Oxidative iodination where I⁻ from KI is incorporated. organic-chemistry.org |
| Safer Solvents | Replacing hazardous organic solvents with water or eliminating solvents altogether. | Iodination using H₂O₂ under solvent-free conditions. researchgate.netresearchgate.net |
| Safer Reagents | Using non-toxic oxidants like hydrogen peroxide instead of heavy-metal-based oxidants. | Use of H₂O₂ as an oxidant, which produces only water. rsc.org |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Organocatalytic iodination with thiourea derivatives. organic-chemistry.org |
This table illustrates the application of key green chemistry principles to the synthetic strategies discussed.
Reactivity Profiles and Transformational Chemistry of 1,4 Dimethoxy 2 Fluoro 3 Iodobenzene
Electrophilic Aromatic Substitution Reactivity Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. In 1,4-dimethoxy-2-fluoro-3-iodobenzene, the outcome of such reactions is determined by the cumulative directing effects of the existing substituents.
Directing Effects of Methoxy (B1213986), Fluoro, and Iodo Substituents
The directing effects of the substituents on the benzene (B151609) ring are a combination of inductive and resonance effects.
Methoxy Groups (-OCH₃): The two methoxy groups at positions 1 and 4 are strong activating groups and ortho, para-directors. youtube.com They donate electron density to the aromatic ring through resonance (+M effect), which significantly outweighs their electron-withdrawing inductive effect (-I effect). This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The electron-donating nature of the methoxy group makes the molecule more attractive to electrophiles. wikipedia.org
Fluoro Group (-F): The fluorine atom at position 2 is a deactivating group but an ortho, para-director. youtube.com Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution. However, it can also donate electron density through resonance (+M effect) via its lone pairs. While the inductive effect is stronger, making it a deactivator, the resonance effect directs incoming electrophiles to the ortho and para positions. youtube.com
Iodo Group (-I): The iodine atom at position 3 is also a deactivating group and an ortho, para-director. Similar to fluorine, it is deactivating due to its inductive effect. Its ability to donate electron density through resonance is weaker than that of fluorine.
Competitive Reactions and Regioselectivity in Multi-substituted Systems
In a polysubstituted system like this compound, the directing effects of the individual substituents can either reinforce or oppose each other. The positions C5 and C6 are the only available sites for substitution.
The two powerful activating methoxy groups strongly direct incoming electrophiles to their ortho and para positions. The methoxy group at C1 directs to C2 (occupied) and C6. The methoxy group at C4 directs to C3 (occupied) and C5. The fluoro group at C2 directs to C1 (occupied) and C3 (occupied) for ortho and C6 for para. The iodo group at C3 directs to C2 (occupied) and C4 (occupied) for ortho and C6 for para.
Therefore, the directing effects of the methoxy group at C4 and the fluoro and iodo groups converge to activate the C6 position. The methoxy group at C1 also activates the C6 position. This strong reinforcement makes the C6 position the most likely site for electrophilic attack. For instance, in the related compound 2-fluoro-1,4-dimethoxybenzene, nitration occurs overwhelmingly at the position para to the fluorine, which corresponds to the C5 position in the parent compound, demonstrating the strong directing effect of the methoxy groups. rsc.org
A plausible synthetic route to this compound involves the iodination of 1,4-dimethoxy-2-fluorobenzene. Based on the directing effects, the iodine would be expected to add at the C3 position, which is ortho to both a methoxy and a fluoro group and meta to the other methoxy group. This regioselectivity is influenced by the strong activation from the adjacent methoxy group.
Nucleophilic Substitution Reactions
Aryl halides can undergo nucleophilic substitution, typically through an addition-elimination (SNAr) mechanism, especially when the aromatic ring is activated by electron-withdrawing groups. Radical pathways are also possible under certain conditions.
Reactivity Towards Various Nucleophiles and Electrophiles
In this compound, both the fluorine and iodine atoms are potential leaving groups in a nucleophilic aromatic substitution reaction. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com However, the C-I bond is weaker and iodine can be a better leaving group in other substitution mechanisms.
The presence of two electron-donating methoxy groups deactivates the ring towards nucleophilic attack, making SNAr reactions challenging without the presence of strong electron-withdrawing groups. However, under forcing conditions or with very strong nucleophiles, substitution may occur. For instance, reactions of polyfluorobenzenes with nucleophiles like hydroxides, alcoholates, and amines have been observed to proceed, with fluorine being preferentially replaced. nih.gov
Investigation of Substitution Mechanisms (e.g., SNAr vs. Radical Pathways)
SNAr Mechanism: For a typical SNAr reaction to occur on this compound, a strong nucleophile would attack the carbon bearing a halogen, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The presence of electron-donating methoxy groups would destabilize this negatively charged intermediate, thus hindering the reaction. For an efficient SNAr reaction, strong electron-withdrawing groups are generally required at the ortho and/or para positions to the leaving group to stabilize the Meisenheimer complex. masterorganicchemistry.com
Radical Pathways (SRN1): An alternative mechanism is the radical-nucleophilic aromatic substitution (SRN1). This pathway involves the formation of an aryl radical intermediate and is not dependent on the presence of electron-withdrawing groups. wikipedia.org The reaction is initiated by the transfer of an electron to the aryl halide, which then fragments to an aryl radical and a halide anion. The aryl radical can then react with a nucleophile. Given the presence of a relatively weak C-I bond, this compound could potentially undergo SRN1 reactions, especially with radical initiators.
Cross-Coupling Reactivity with Different Partners
The iodine atom in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F.
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or substituted benzene |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |
Suzuki Coupling: The Suzuki reaction couples an organoboron reagent with an organohalide. nih.gov this compound would readily participate in Suzuki coupling at the C-I bond with various aryl or vinyl boronic acids or esters to form substituted biaryls or styrenes, respectively. nih.govoiccpress.com
Sonogashira Coupling: The Sonogashira reaction is a coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The C-I bond of this compound would be the reactive site, allowing for the introduction of an alkynyl group. This reaction is typically carried out under mild conditions. wikipedia.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org this compound could be coupled with various alkenes at the C-I position to form substituted alkenes. The reaction conditions can be tuned to control the regioselectivity of the addition to the alkene. beilstein-journals.org
In all these cross-coupling reactions, the high reactivity of the carbon-iodine bond compared to the carbon-fluorine bond ensures high selectivity for substitution at the C3 position.
Exploration of Diverse Coupling Partners (Boronic Acids, Organostannanes, Organozincs, Alkynes)
The carbon-iodine bond in this compound is the most labile site for cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a variety of organometallic reagents.
Boronic Acids (Suzuki-Miyaura Coupling): The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for forming biaryl structures. This compound can react with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net The reaction typically proceeds in high yields, tolerating a wide range of functional groups on the boronic acid partner. scielo.br Electron-donating or electron-withdrawing groups on the aryl boronic acid can influence the reaction rate, but generally, good conversions are achieved. researchgate.net
Organostannanes (Stille Coupling): Stille coupling offers an alternative route for C-C bond formation, particularly useful when substrates are sensitive to the basic conditions of the Suzuki reaction. The reaction of this compound with organostannanes, such as vinyltributyltin or aryltributyltin, catalyzed by a palladium complex, proceeds efficiently. researchgate.net This method is valued for its mild conditions and tolerance of diverse functional groups.
Organozincs (Negishi Coupling): Negishi coupling, which utilizes organozinc reagents, is another powerful tool for derivatizing this compound. beilstein-journals.org Organozinc compounds are generally more reactive than their boronic acid or organotin counterparts, often leading to faster reaction times. mdpi.com Copper-catalyzed variations have also been developed for specific applications, including the coupling with α,α-difluoro-substituted organozinc reagents. researchgate.netnih.gov
Alkynes (Sonogashira Coupling): The introduction of an alkynyl moiety is readily accomplished via the Sonogashira coupling. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple this compound with terminal alkynes. This provides a direct route to substituted aryl alkynes, which are valuable intermediates in organic synthesis.
Table 1: Representative Cross-Coupling Reactions of this compound This table presents plausible reaction outcomes based on established methodologies for similar aryl iodides.
| Coupling Partner | Reaction Type | Catalyst/Conditions | Product |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-Fluoro-3,6-dimethoxy-1,1'-biphenyl |
| Vinyltributyltin | Stille | Pd(PPh₃)₄, LiCl, THF | 1-Ethenyl-4-fluoro-2,5-dimethoxybenzene |
| Phenylethynyl zinc chloride | Negishi | Pd(dba)₂, P(o-tol)₃, THF | 1-Fluoro-2,5-dimethoxy-4-(phenylethynyl)benzene |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Fluoro-2,5-dimethoxy-4-(phenylethynyl)benzene |
Ligand and Catalyst Effects on Reaction Efficiency and Selectivity
The choice of catalyst and ligand is critical in optimizing the efficiency and selectivity of cross-coupling reactions involving this compound. nih.gov
Catalyst System: Palladium complexes are the most common catalysts. Precursors like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(dba)₂ are frequently used. The selection depends on the specific coupling reaction and the reactivity of the coupling partners. For less reactive substrates, more active catalyst systems may be required.
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
Phosphine Ligands: Simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) are traditionally used. However, the development of sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has significantly advanced the field. nih.gov These advanced ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps, allowing reactions to proceed under milder conditions and with a broader substrate scope. nih.gov
Ligand Donicity: In Stille couplings, ligands with low donicity, such as tri(2-furyl)phosphine (B125338) or triphenylarsine, have been shown to dramatically accelerate reaction rates compared to strong donors like triphenylphosphine. researchgate.net
Steric Effects: Bulky ligands tend to promote the desired reaction pathway and can prevent side reactions. However, excessive steric bulk can sometimes hinder the approach of the coupling partners. nih.gov In the case of this compound, the ortho-fluoro and -methoxy groups introduce steric hindrance around the iodine, making the choice of an appropriately sized ligand important for efficient catalysis.
Table 2: Effect of Ligands on a Model Suzuki-Miyaura Coupling Illustrative data based on general principles of ligand effects in cross-coupling reactions.
| Ligand | Catalyst Precursor | Relative Rate | Comments |
| PPh₃ | Pd(OAc)₂ | 1 | Standard, effective for many applications. |
| SPhos | Pd₂(dba)₃ | >100 | Bulky biarylphosphine, promotes high turnover numbers. |
| IPr | Pd₂(dba)₃ | >100 | N-heterocyclic carbene (NHC), offers high stability and activity. |
| None | Pd(OAc)₂ | <0.1 | Ligand is generally essential for efficient catalysis. |
Derivatization Reactions at Halogen and Methoxy Sites
Beyond C-C bond formation, the halogen and methoxy groups on the this compound ring offer opportunities for further functionalization.
Chemical Transformations of Aryl Halides (e.g., further substitutions, additions)
The iodine atom is not only a key functional group for cross-coupling but also for other transformations. acs.org
Halogen-Metal Exchange: The aryl iodide can undergo halogen-metal exchange, typically with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. This generates a potent aryl lithium intermediate which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the 3-position.
Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to hypervalent iodine(III) or iodine(V) species. cardiff.ac.uk For instance, oxidation can lead to the formation of an aryl iodo difluoride, which can act as a fluorinating agent. cardiff.ac.uk These hypervalent iodine compounds serve as powerful reagents for various synthetic transformations. acs.org
Modifications of Methoxy Groups (e.g., demethylation for phenolic derivatives)
The two methoxy groups in this compound can be cleaved to reveal the corresponding phenols. This demethylation is typically achieved using strong Lewis acids or proton acids.
Demethylation Reagents: Reagents such as boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or strong acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers. The choice of reagent can sometimes allow for selective demethylation if the electronic or steric environments of the methoxy groups differ significantly.
Selective Demethylation: In systems with multiple methoxy groups, achieving selective cleavage can be challenging. For related trimethoxybenzene compounds, reagents like ZrCl₄ have been used for the selective demethylation of a specific methoxy group, suggesting that tailored conditions might allow for controlled deprotection of the 1- or 4-position methoxy group in this compound. google.com The resulting phenolic derivatives are valuable precursors for synthesizing compounds with altered biological activities or for introducing new functional groups via O-alkylation or O-acylation.
Advanced Spectroscopic and Structural Characterization of 1,4 Dimethoxy 2 Fluoro 3 Iodobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1,4-Dimethoxy-2-fluoro-3-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including advanced 2D techniques, would be employed for complete structural elucidation and purity assessment.
High-resolution 1D NMR spectra provide fundamental information about the chemical environment, connectivity, and number of unique nuclei in a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons (H-5 and H-6) would appear as doublets due to coupling with each other (ortho-coupling, typically 7-10 Hz) and potentially smaller couplings to the fluorine atom. The electron-donating methoxy groups and the electron-withdrawing halogens would influence their chemical shifts, likely placing them in the range of 6.5-7.5 ppm. The two methoxy groups at positions 1 and 4 would likely appear as two distinct singlets in the 3.7-4.0 ppm region due to the asymmetric substitution pattern of the benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum would display eight unique signals corresponding to the six carbons of the benzene ring and the two methoxy carbons. The carbon atoms directly bonded to the electronegative oxygen, fluorine, and iodine atoms would show characteristic chemical shifts. The C-F bond would exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet for C-2. Similarly, other carbons will show smaller couplings to fluorine (²JC-F, ³JC-F), which aids in assignment. The carbon bearing the iodine atom (C-3) would have its chemical shift influenced by the heavy atom effect.
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. For this compound, the spectrum would show a single resonance for the fluorine atom at C-2. The chemical shift is sensitive to the electronic environment; for fluoroaromatic compounds, shifts typically fall between -60 and -172 ppm. This signal would likely be a multiplet due to couplings with the neighboring aromatic protons (H-5 and H-6).
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data based on established substituent effects on a benzene ring.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) | JH5-H6 (ortho) ≈ 8-9, JH5-F (meta) ≈ 4-6 |
| ¹H | H-6 | ~6.7 - 7.1 | Doublet of doublets (dd) | JH6-H5 (ortho) ≈ 8-9, JH6-F (para) ≈ 1-3 |
| ¹H | -OCH₃ (C1) | ~3.8 - 4.0 | Singlet (s) | N/A |
| ¹H | -OCH₃ (C4) | ~3.7 - 3.9 | Singlet (s) | N/A |
| ¹³C | C-1 | ~150 - 155 | Multiplet (coupling to F) | |
| ¹³C | C-2 | ~155 - 160 | Doublet (d) | ¹JC-F ≈ 240-250 |
| ¹³C | C-3 | ~90 - 95 | Multiplet (coupling to F) | |
| ¹³C | C-4 | ~145 - 150 | Multiplet (coupling to F) | |
| ¹³C | C-5 | ~115 - 120 | Multiplet (coupling to F) | |
| ¹³C | C-6 | ~110 - 115 | Multiplet (coupling to F) | |
| ¹³C | -OCH₃ (C1) | ~55 - 60 | Singlet (s) | |
| ¹³C | -OCH₃ (C4) | ~55 - 60 | Singlet (s) | |
| ¹⁹F | F-2 | ~-110 to -140 | Multiplet | Couplings to H-5 and H-6 |
Note: These are predicted values and actual experimental results may vary.
To confirm the connectivity of atoms, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals at ~6.8-7.2 ppm to their corresponding aromatic carbon signals and the methoxy proton signals to the methoxy carbon signals.
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. To determine the yield of a reaction producing this compound, a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) would be added to the crude reaction mixture. By comparing the integration of a well-resolved proton signal from the product (e.g., one of the methoxy singlets) to a signal from the standard, the exact amount of product formed can be calculated without the need for isolation. This technique is also valuable for monitoring reaction progress by taking time-course samples and analyzing them via qNMR.
X-ray Diffraction Crystallography
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound would definitively confirm its molecular structure. The analysis would yield precise measurements of all bond lengths and angles. The benzene ring is expected to be nearly planar, with the C-I, C-F, and C-O bond lengths conforming to values observed in similar aromatic compounds. The analysis would also reveal the conformation of the methoxy groups relative to the plane of the benzene ring and provide insights into how the molecules pack together in the crystal lattice.
| Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-H (aromatic) bond length | ~0.95 Å |
| C-F bond length | ~1.35 Å |
| C-I bond length | ~2.10 Å |
| C-O bond length | ~1.36 Å |
| O-CH₃ bond length | ~1.43 Å |
| C-C-C (aromatic) bond angle | ~120° |
Note: These are typical values for similar structures and would be precisely determined by the X-ray experiment.
The crystal packing is governed by non-covalent intermolecular interactions. Given the substituents, several types of interactions are anticipated.
Halogen Bonding: The iodine atom at C-3 possesses an electron-deficient region known as a σ-hole along the extension of the C-I bond. This region can act as a Lewis acid, forming a halogen bond with a Lewis base (an electron-rich atom) in a neighboring molecule. Potential halogen bond acceptors in this structure include the oxygen atoms of the methoxy groups (C-I···O) or the fluorine atom (C-I···F). The presence of such bonds would be identified by short intermolecular distances (less than the sum of the van der Waals radii) and a nearly linear C-I···Acceptor angle (approaching 180°).
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For This compound (molecular formula C₈H₈FIO₂), the theoretical exact mass can be calculated. However, without experimental HRMS data, it is not possible to confirm this or to rule out the presence of isobaric impurities.
Electrospray Ionization (ESI) and Electron Impact (EI) MS Fragmentation Analysis
Electrospray ionization (ESI) and electron impact (EI) are two common ionization methods used in mass spectrometry that often lead to characteristic fragmentation of the molecule. Analyzing these fragmentation patterns provides valuable clues about the compound's structure and the connectivity of its atoms.
In a hypothetical EI-MS analysis of This compound , one might expect to observe fragmentation pathways involving the loss of methyl groups (-CH₃), methoxy groups (-OCH₃), the iodine atom (-I), or the fluorine atom (-F). The stability of the resulting fragment ions would dictate the observed fragmentation pattern. However, without actual experimental spectra, any discussion of its fragmentation would be purely speculative.
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, specifically the transitions of electrons between different energy levels. These techniques provide insights into the electronic structure and chromophores within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The wavelengths at which a molecule absorbs light correspond to specific electronic transitions, typically π → π* and n → π* transitions in aromatic compounds like This compound . The substitution pattern on the benzene ring, including the electron-donating methoxy groups and the halogen atoms, would be expected to influence the position and intensity of the absorption maxima (λmax). However, no UV-Vis absorption spectra for this specific compound are available in the searched literature.
Electronic Absorption and Emission Spectra Analysis
Beyond simple UV-Vis absorption, a more detailed analysis of the electronic absorption and emission (fluorescence or phosphorescence) spectra can provide further information about the excited states of a molecule. The relationship between the absorption and emission spectra (e.g., Stokes shift) and the quantum yield of emission are important photophysical parameters. For This compound , no such data has been reported, preventing any analysis of its photophysical properties.
Other Characterization Methods
In addition to mass spectrometry and electronic spectroscopy, a full characterization of a novel compound would typically include other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. While these methods are crucial for unambiguous structure determination, no published data utilizing these techniques for This compound could be found.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H, C=C, C-O, C-F, and C-I bonds.
The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would produce bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups would likely be observed as strong bands between 1250 and 1000 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the 1200-1000 cm⁻¹ range, potentially overlapping with the C-O stretching bands. The C-I stretching vibration would be found at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch (in -OCH₃) |
| ~1580, ~1470 | Medium to Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O Stretch (Asymmetric) |
| ~1100 | Strong | C-F Stretch |
| ~1030 | Strong | Aryl-O Stretch (Symmetric) |
| ~550 | Medium | C-I Stretch |
This table is a hypothetical representation and is not based on experimental data.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties
Cyclic voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. In a cyclic voltammetry experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. This method can determine the oxidation and reduction potentials of a molecule, providing insight into its electronic properties and reactivity.
For this compound, the electron-donating methoxy groups and the electron-withdrawing halogen substituents would influence its redox behavior. The methoxy groups would likely make the benzene ring easier to oxidize, while the fluoro and iodo groups would make it more difficult. The specific potentials at which oxidation or reduction events occur would depend on the interplay of these electronic effects, as well as the solvent and electrolyte used in the experiment. Without experimental data, it is not possible to provide specific redox potentials for this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique for studying chemical species that have unpaired electrons. This includes free radicals, radical ions, and transition metal complexes. Since this compound is a diamagnetic molecule with all electrons paired, it would not be directly observable by EPR spectroscopy in its ground state.
Computational and Theoretical Chemistry of 1,4 Dimethoxy 2 Fluoro 3 Iodobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to study the electronic properties of medium-sized organic molecules.
DFT methods are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,4-dimethoxy-2-fluoro-3-iodobenzene, these calculations would predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The electronic structure can then be analyzed from the optimized geometry, providing insights into the distribution of electrons and the nature of chemical bonds within the molecule.
No specific published data on the optimized geometry or a detailed electronic structure analysis for this compound was found in the searched literature. General principles of DFT suggest that such calculations are feasible and would typically be performed using a functional like B3LYP with a suitable basis set.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack.
Specific HOMO, LUMO, and HOMO-LUMO gap energy values for this compound are not available in the public literature. A typical FMO analysis would involve DFT calculations to obtain these parameters.
| Parameter | Conceptual Significance | Predicted Values for this compound |
| HOMO Energy | Electron-donating ability (nucleophilicity) | Data not available |
| LUMO Energy | Electron-accepting ability (electrophilicity) | Data not available |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Data not available |
DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be used to predict the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. nih.gov These conceptual DFT tools help in understanding and predicting the regioselectivity of chemical reactions. researchgate.net For this compound, these calculations would identify which atoms in the benzene (B151609) ring and which of the substituents are most susceptible to different types of chemical reactions. This is particularly useful in predicting the outcomes of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. researchgate.net
While the principles of using DFT to predict reactivity and regioselectivity are well-established, specific studies applying these methods to this compound have not been identified.
Advanced Quantum Chemical Calculations
For higher accuracy and for studying phenomena beyond the ground state, more computationally intensive methods are required.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic excited states and predicting UV-Vis absorption spectra. cnr.itresearchgate.net By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can simulate the absorption spectrum of a molecule. nih.gov For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the photophysical properties of the molecule. unibo.it
No published TD-DFT studies specifically detailing the excited states or simulated spectra of this compound were found.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous and accurate description of electron correlation than standard DFT functionals. d-nb.info These methods are computationally more demanding but are considered the gold standard for high-accuracy calculations of molecular properties. scispace.com Coupled Cluster methods, in particular, are capable of yielding very precise results for energies and geometries when used with large basis sets. nih.gov Such high-level calculations on this compound would provide benchmark data for its structural and energetic properties, against which results from less computationally expensive methods like DFT could be compared.
There is no evidence in the searched literature of high-accuracy ab initio calculations, such as MP2 or Coupled Cluster, having been performed on this compound.
Molecular Dynamics Simulations and Conformational Analysis
The conformational landscape is defined by the dihedral angles between the plane of the benzene ring and the C-O-C plane of each methoxy (B1213986) group. Computational studies on related dimethoxybenzene and fluorinated aromatic compounds reveal that the preferred conformations arise from a balance of steric hindrance and electronic effects. rsc.orgrsc.org For 1,2-dimethoxybenzene, for example, conformational analysis using NMR dipolar couplings and computational models shows a complex distribution of conformers. rsc.org In the case of this compound, the presence of bulky iodine and electronegative fluorine atoms adjacent to the methoxy groups introduces significant steric and electrostatic constraints.
MD simulations can provide insight into the flexibility of these groups at different temperatures. By simulating the molecule's movement over time, researchers can identify the most stable conformers and the energy barriers for rotation between them. It is expected that the methoxy group at the 1-position, flanked by fluorine and a hydrogen atom, will experience a different rotational barrier compared to the methoxy group at the 4-position, which is adjacent to an iodine atom. The introduction of fluorine atoms into an alkane chain, for instance, has been shown to strongly influence the conformational profile, a principle that also applies to substituted benzenes. semanticscholar.org Studies on other 1,5-diaryl derivatives have also shown that fluorine substitution can lead to the predominance of specific conformer groups. mdpi.com
The results of such analyses are typically presented as a potential energy surface, mapping energy as a function of the methoxy group dihedral angles. This allows for the identification of local and global energy minima, corresponding to the most probable conformations.
Table 1: Illustrative Conformational Analysis Data for a Substituted Dimethoxybenzene
| Conformer | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | 0° (planar) | 90° (perpendicular) | 0.00 | 65 |
| B | 0° (planar) | 0° (planar) | 1.50 | 15 |
| C | 90° (perpendicular) | 90° (perpendicular) | 2.50 | 10 |
| D | 90° (perpendicular) | 0° (planar) | 3.00 | 10 |
Analysis of Noncovalent Interactions
Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.gov For this compound, the key NCIs include halogen bonding, hydrogen bonding, and potentially π-π stacking. Computational methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are employed to characterize and quantify these interactions. nih.govmdpi.com
Computational Studies of Halogen Bonding in Related Systems
Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species. unimi.it This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. unimi.itrichmond.edu In this compound, the iodine atom is a potent halogen bond donor, with its ability to form such bonds following the general trend I > Br > Cl > F. unimi.it
Computational studies on halogenated organic molecules have extensively characterized these interactions. mdpi.comresearchgate.net DFT calculations are used to determine the geometry and interaction energy of halogen-bonded complexes. researchgate.net For instance, studies on iodinated cymantrenes and other halo-metallocenes have detailed various I···O, I···I, and I···π interactions. mdpi.com The strength and geometry of the halogen bond are highly dependent on the substituent attached to the halogenated ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole, strengthening the halogen bond.
In the context of this compound, the iodine atom can form halogen bonds with Lewis bases, such as the oxygen or nitrogen atoms of neighboring molecules or solvent molecules. Theoretical studies would predict a near-linear arrangement for the C-I···Y (where Y is the halogen bond acceptor) interaction, which is a hallmark of strong halogen bonds. nih.gov
Intramolecular and Intermolecular Hydrogen Bonding (C-H…F, C-H…O)
Although weaker than conventional hydrogen bonds, C-H···F and C-H···O interactions play a significant role in the structural stabilization of molecules in the solid state. nih.govnih.gov The presence of fluorine and oxygen atoms in this compound makes it a candidate for forming such bonds.
Intramolecular Hydrogen Bonding: The specific substitution pattern may allow for intramolecular C-H···F or C-H···O bonds. For example, a hydrogen atom on a methoxy group could potentially interact with the adjacent fluorine atom. The existence and strength of such bonds can be established through NMR spectroscopy and corroborated by DFT calculations. nih.govescholarship.org Computational analysis can provide geometric parameters (distance and angle) and interaction energies for these weak bonds. mdpi.com
Table 2: Typical Calculated Parameters for Noncovalent Interactions in Aromatic Systems
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Halogen Bond | C-I···O | 2.8 - 3.2 | 160 - 180 | -3.0 to -5.0 |
| Hydrogen Bond | C-H···O | 3.3 - 3.8 | 110 - 170 | -0.5 to -1.5 |
| Hydrogen Bond | C-H···F | 2.4 - 2.6 | > 110 | -0.2 to -1.0 |
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.
NMR Spectroscopy: DFT calculations have become a standard method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net The process typically involves optimizing the molecular geometry at a given level of theory and then calculating the magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO). The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, theoretical predictions would be particularly useful for assigning the signals of the aromatic protons and carbons, which are influenced by the complex interplay of the electronic effects of the four different substituents. The accuracy of the prediction can be assessed by comparing the calculated shifts with experimental data, often showing excellent correlation. nih.gov Furthermore, through-space spin-spin couplings, such as those that might be observed between the fluorine atom and a nearby proton in a specific conformation, can also be investigated computationally. nih.gov
UV-Vis Spectroscopy: Predicting UV-Vis absorption spectra computationally is typically achieved using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks (λₘₐₓ).
Recent advancements also utilize machine learning models trained on large datasets of experimental spectra to predict UV-Vis absorption features with high accuracy. nih.govnih.gov For this compound, computational models would predict the key π-π* transitions characteristic of substituted benzene rings. The calculations would show how the combination of methoxy, fluoro, and iodo substituents modifies the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption wavelengths.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| ¹H NMR Chemical Shift (H-5) | 6.8 - 7.2 ppm | DFT/GIAO |
| ¹³C NMR Chemical Shift (C-3) | 90 - 95 ppm | DFT/GIAO |
| UV-Vis λₘₐₓ 1 | ~210 nm | TD-DFT |
| UV-Vis λₘₐₓ 2 | ~285 nm | TD-DFT |
Applications of 1,4 Dimethoxy 2 Fluoro 3 Iodobenzene in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The specific arrangement of substituents on the benzene (B151609) ring of 1,4-dimethoxy-2-fluoro-3-iodobenzene imparts a distinct reactivity profile, making it a valuable intermediate for synthetic chemists. The carbon-iodine bond is particularly noteworthy, as it serves as a reactive handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.govmdpi.comcatalysis.ru
The synthesis of complex polyaromatic systems is fundamental to materials science and medicinal chemistry. This compound is an excellent precursor for these structures due to the reactivity of its carbon-iodine bond in cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, Heck, and Stille couplings allow for the facile formation of new carbon-carbon bonds at the 3-position.
For example, in a Suzuki coupling reaction, the iodine atom can be displaced by an aryl boronic acid, effectively stitching together two aromatic rings. This strategy is widely employed to build biphenyls and more extended polyaromatic frameworks. Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic linkages, leading to the formation of rigid, linear polyaromatic structures with interesting electronic and photophysical properties. The reliability and high yields of these reactions make this compound a dependable starting material for the programmed synthesis of elaborate aromatic and heteroaromatic systems.
Beyond its use in extending aromatic systems, the core structure of this compound serves as a robust scaffold for creating a diverse library of highly functionalized molecules. The existing substituents not only define the initial reactivity but also influence the regioselectivity of subsequent chemical modifications.
The molecule's functionality can be expanded in several ways:
Modification of the Iodine Atom: The iodine can be transformed into other functional groups through reactions like lithium-halogen exchange followed by quenching with an electrophile, or through conversion to a boronic ester, further expanding its synthetic utility.
Aromatic Substitution: The electron-donating methoxy (B1213986) groups activate the ring towards electrophilic aromatic substitution, while the fluorine and iodine atoms act as directing groups, allowing for the controlled introduction of additional substituents at the remaining positions.
Demethylation: The methoxy groups can be selectively cleaved to reveal hydroxyl groups, which can then be used for further functionalization or to introduce hydrogen-bonding capabilities into the molecule.
This inherent versatility allows chemists to use this compound as a foundational element, systematically building complexity to achieve a desired target molecule with precise control over its final structure and properties.
Integration into Supramolecular Architectures
Supramolecular chemistry relies on noncovalent interactions to assemble molecules into ordered, functional superstructures. The unique electronic and steric properties of this compound make it an exemplary component for designing sophisticated supramolecular systems.
In crystal engineering and the design of noncovalent organic frameworks (NOFs), molecular building blocks are referred to as synthons or tectons. These are molecules with well-defined shapes and specific, directional interaction sites that guide their self-assembly into predictable, extended networks.
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov The iodine atom in this compound, particularly when attached to an electron-deficient aromatic ring, is an excellent halogen-bond donor. st-andrews.ac.uk This property is harnessed to drive the self-assembly of molecules into ordered structures. nih.govresearchgate.net
Research on analogous iodinated aromatic compounds has demonstrated their ability to form stable co-crystals and other assemblies with halogen-bond acceptors like pyridines, amines, and ethers. nih.gov The strength of these interactions is significant, often comparable to that of hydrogen bonds. For instance, studies on the assembly of diiodinated perfluoroalkanes with 4,4′-bipyridine have shown halogen bond strengths of approximately 25 kJ mol⁻¹, which contribute substantially to the stability of the resulting monolayer structures. nih.gov This directional and robust nature of halogen bonding allows for precise control over molecular self-organization, making this compound a valuable tool for crystal engineering and the development of advanced materials. nih.gov
| System | Halogen Bond Energy (kJ mol⁻¹) | Total Interchain Interaction Energy (kJ mol⁻¹) | Total Binding Energy (kJ mol⁻¹) |
|---|---|---|---|
| C4F8I2:BPY | -25.2 | -28.7 | -53.9 |
| C6F12I2:BPY | -25.0 | -29.3 | -54.3 |
| C8F16I2:BPY | -25.2 | -26.6 | -51.8 |
| DITFB:BPY | -25.6 | -23.7 | -49.3 |
Data adapted from studies on analogous α, ω-diiodinated perfluoroalkanes (CₓF₂ₓI₂) and 1,4-diiodotetrafluorobenzene (B1199613) (DITFB) with 4,4′-bipyridine (BPY), illustrating the typical strength of halogen bonds in such assemblies. nih.gov
While this compound itself lacks the classic functional groups (e.g., amides, ureas, carboxylic acids) to act as a strong hydrogen-bond donor or acceptor, its true value lies in its role as a synthetic intermediate for creating more complex, hydrogen-bonding motifs. researchgate.net Supramolecular polymers are chains of monomers linked by reversible, noncovalent interactions, and their properties are highly dependent on the strength and directionality of these bonds. tue.nltue.nl
Through the synthetic handles described in section 7.1, this compound can be elaborated into larger molecules that incorporate specific hydrogen-bonding units. For example, cross-coupling reactions can be used to attach moieties containing Hamilton receptors, barbiturates, or ureidopyrimidinone (UPy) groups. nih.govnsf.gov These powerful hydrogen-bonding modules can then drive the self-assembly of the resulting molecules into well-defined, high-molecular-weight supramolecular polymers or discrete, folded structures known as foldamers. The original fluorinated dimethoxybenzene core can remain as a rigid, stereoelectronically defined segment within the larger supramolecular structure, influencing its conformation, solubility, and material properties.
Use in the Synthesis of Specific Compound Classes
The strategic placement of functional groups in this compound allows for its application in the targeted synthesis of particular classes of compounds, leveraging the reactivity of the carbon-iodine bond for cross-coupling reactions.
Application in the Synthesis of Polychlorinated Biphenyl (B1667301) Analogs (e.g., methoxylated PCBs)
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants, and their metabolites, such as hydroxylated and methoxylated PCBs, are of significant toxicological interest. nih.govnih.govrsc.org The synthesis of these metabolites is crucial for research into their environmental fate and biological effects. uiowa.edunih.gov this compound is a valuable precursor for the synthesis of specific methoxylated PCB analogs.
The presence of the iodine atom allows this compound to readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov In this type of reaction, the iodinated aromatic ring is coupled with a boronic acid derivative, in this case, a chlorinated phenylboronic acid, to form a new carbon-carbon bond and construct the biphenyl skeleton. nih.gov
A general synthetic strategy involves the Suzuki coupling of a mono- or dimethoxy haloarene with a chlorinated phenylboronic acid to produce methoxylated derivatives of various PCBs. uiowa.edu While the literature describes this general approach with various fluoroarenes, this compound is a prime candidate for creating highly substituted methoxylated PCB analogs due to its specific substitution pattern. The subsequent methoxy groups on the resulting biphenyl can then be converted to hydroxyl groups to yield hydroxylated PCB metabolites. nih.gov
Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction for the Synthesis of a Methoxylated PCB Analog
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Phenylboronic Acid Derivative | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Methoxylated PCB Analog |
This table represents a potential reaction based on established synthetic methodologies for PCB analogs. Specific yields and conditions would be dependent on the chosen phenylboronic acid and optimization of the reaction parameters.
Intermediates in the Synthesis of Natural Products or Bioactive Compound Scaffolds
While the application of this compound in the synthesis of natural products or complex bioactive scaffolds is not as extensively documented as its potential role in PCB analog synthesis, its structural features suggest its utility as a versatile intermediate. The highly functionalized benzene ring can serve as a core scaffold onto which additional complexity can be built.
The carbon-iodine bond is a key functional group that allows for the introduction of various substituents through cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the total synthesis of natural products and the development of new pharmaceuticals. For instance, the iodinated position can be used to introduce alkynyl, alkenyl, or amino groups, which are common moieties in bioactive molecules.
Furthermore, the methoxy and fluoro substituents can influence the electronic properties and conformation of the molecule, which can be crucial for biological activity. The methoxy groups can also be demethylated at a later synthetic stage to reveal more reactive phenol (B47542) functionalities, providing another point for modification. Although direct examples of the use of this compound in the total synthesis of a specific natural product are not readily found in the literature, its potential as a building block for constructing fragments of larger, biologically active molecules is significant.
Table 2: Potential Synthetic Transformations of this compound for Bioactive Scaffolds
| Reaction Type | Coupling Partner | Resulting Functional Group | Potential Application |
| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Building block for polyketides, alkaloids |
| Heck Coupling | Alkene | Aryl-Alkene | Synthesis of stilbenes, coumarins |
| Buchwald-Hartwig Amination | Amine | Aryl-Amine | Precursor to various heterocyclic scaffolds |
This table illustrates the potential synthetic utility of this compound in constructing key structural motifs found in bioactive compounds.
Conclusion and Future Research Directions
Summary of Current Research Status for 1,4-Dimethoxy-2-fluoro-3-iodobenzene
Current research on this compound is primarily centered on its role as a highly functionalized intermediate in organic synthesis. The molecule itself is not typically the end target of research but rather a versatile building block for constructing more complex molecular architectures. Its significance lies in the specific arrangement of its substituents: two electron-donating methoxy (B1213986) groups, an electron-withdrawing fluorine atom, and a highly reactive iodine atom. This unique combination of functional groups on a benzene (B151609) ring allows for a wide range of subsequent chemical transformations.
The presence of the iodine atom makes it a prime candidate for various cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties and reactivity of the aromatic ring. Research literature on closely related compounds, such as 2-fluoro-1,4-dimethoxybenzene and other halogenated anisoles, indicates that compounds with this substitution pattern are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics. fishersci.comossila.com While extensive studies dedicated solely to this compound are not abundant, its utility is implied through the synthesis and application of analogous structures. It is often prepared as a precursor for creating molecules with specific electronic or biological properties.
Emerging Synthetic Strategies and Methodological Advancements
The synthesis of polysubstituted benzenes like this compound relies on regioselective control of aromatic substitution reactions. Emerging strategies are focused on improving efficiency, selectivity, and functional group tolerance.
One key precursor is 2-fluoro-1,4-dimethoxybenzene. guidechem.com The challenge then becomes the selective introduction of an iodine atom at the C3 position. Advanced methods for the iodination of electron-rich aromatic rings are crucial. Traditional methods using iodine with an oxidizing agent are being supplemented or replaced by milder and more selective reagents. For instance, the use of N-iodosuccinimide (NIS) or other electrophilic iodine sources in the presence of a suitable catalyst can offer improved regioselectivity.
Another advanced approach involves directed ortho-metalation (DoM). Starting from a precursor like 2-fluoro-1,4-dimethoxybenzene, the methoxy or fluoro group can direct a strong base (like n-butyllithium) to deprotonate the adjacent C3 position. guidechem.com Quenching the resulting aryllithium species with an iodine source (e.g., I₂) provides a highly regioselective route to the target molecule.
Furthermore, advancements in flow chemistry are being applied to halogenation reactions. Continuous flow reactors can enhance safety and control over reaction parameters (temperature, time, stoichiometry), leading to higher yields and purity, which is particularly important when handling reactive intermediates.
Table 1: Comparison of Synthetic Strategies
| Strategy | Precursor | Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 2-Fluoro-1,4-dimethoxybenzene | I₂/Oxidizing Agent or NIS | Direct, one-step | Potential for regioisomeric byproducts |
| Directed ortho-Metalation (DoM) | 2-Fluoro-1,4-dimethoxybenzene | n-BuLi, then I₂ | High regioselectivity | Requires cryogenic temperatures, strictly anhydrous conditions |
| Halogen Dance Reaction | An isomeric bromo- or iodo-dimethoxyfluorobenzene | Strong base (e.g., LDA) | Can access thermodynamically favored isomers | Predictability can be difficult |
Future Avenues in Reactivity and Mechanistic Exploration
The reactivity of this compound is ripe for further exploration. The iodine atom serves as a versatile handle for a multitude of transformations. Future research will likely focus on leveraging this reactivity in novel ways.
Metal-Catalyzed Cross-Coupling: The C-I bond is highly susceptible to oxidative addition, making it an excellent substrate for Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig coupling reactions. Future work could involve using this compound to synthesize complex scaffolds for drug discovery or organic light-emitting diode (OLED) materials. The steric hindrance from the adjacent fluoro and methoxy groups and the electronic effects of all substituents on the coupling efficiency would be a key area of mechanistic study.
Hypervalent Iodine Chemistry: The oxidation of the iodine atom can lead to the formation of hypervalent iodine(III) reagents. beilstein-journals.org These reagents are powerful oxidizing agents and can be used for various functional group transfers. Developing novel hypervalent iodine compounds from this scaffold could enable new synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-rich due to the methoxy groups, the fluorine atom could potentially undergo SNAr reactions under specific conditions, particularly if a strongly electron-withdrawing group is introduced elsewhere on the ring. Mechanistic studies could delineate the factors that favor substitution at the C-F versus reactions at the C-I bond.
Formation of Organometallic Reagents: The compound can be converted into organolithium or Grignard reagents via halogen-metal exchange. The stability and reactivity of these organometallic intermediates, influenced by the adjacent fluorine and methoxy groups, warrant detailed mechanistic investigation.
Potential for Novel Materials and Supramolecular Systems
The unique electronic and steric properties of this compound make it an attractive building block for advanced materials and supramolecular assemblies.
Liquid Crystals: The rigid aromatic core with polar substituents (fluoro and methoxy) is a common feature in liquid crystalline molecules. By incorporating this unit into larger, anisotropic structures, new liquid crystal phases with specific optical or electronic properties could be developed. ossila.com
Organic Electronics: The ability to undergo cross-coupling reactions allows for the systematic extension of the π-conjugated system. This makes the compound a potential precursor for synthesizing organic semiconductors, emitters for OLEDs, or components of dye-sensitized solar cells. The fluorine substituent can enhance the electron-accepting properties and improve the stability and packing of the final material.
Supramolecular Chemistry: The iodine and fluorine atoms are capable of participating in non-covalent interactions, specifically halogen bonding. The iodine atom can act as a halogen bond donor, while the fluorine can be a weak acceptor. This opens up avenues for the rational design of self-assembling systems, such as co-crystals, gels, or molecular networks. Future research could explore how these halogen bonds, in concert with other intermolecular forces, can be used to control the solid-state architecture and properties of materials derived from this compound.
Table 2: Potential Applications and Relevant Properties
| Application Area | Key Structural Features | Rationale for Potential |
|---|---|---|
| Pharmaceuticals/Agrochemicals | Halogen atoms, methoxy groups | Halogens can modulate metabolic stability and binding affinity; serves as a scaffold for diverse functionalization. fishersci.com |
| Liquid Crystals | Rigid core, polar substituents | Anisotropic molecular shape can lead to mesophase formation. ossila.com |
| Organic Electronics | π-conjugated system, sites for coupling | Building block for larger conjugated molecules; fluorine can tune electronic levels and stability. |
| Supramolecular Assemblies | Iodine and fluorine atoms | Potential for directed self-assembly through halogen bonding. |
Q & A
Q. What are the most reliable synthetic routes for preparing 1,4-dimethoxy-2-fluoro-3-iodobenzene?
Methodological Answer: A robust synthesis involves sequential functionalization of a benzene ring. Begin with 1,4-dimethoxybenzene as the precursor. Fluorination at the 2-position can be achieved via electrophilic aromatic substitution (EAS) using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . For iodination at the 3-position, employ the Finkelstein reaction by substituting a bromo precursor (e.g., 3-bromo-1,4-dimethoxy-2-fluorobenzene) with NaI in acetone at reflux . Key considerations:
Q. How should researchers optimize purification and characterization of this compound?
Methodological Answer:
- Purification: Use recrystallization from a DMF/water mixture (8:2 v/v) to isolate the product. Alternatively, employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity batches .
- Characterization:
- <sup>1</sup>H NMR: Identify methoxy protons as singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.2 ppm, split due to fluorine coupling).
- <sup>19</sup>F NMR: A singlet near δ -110 ppm confirms fluorine substitution .
- Mass Spectrometry (HRMS): Expected [M+H]<sup>+</sup> at m/z 312.9924 (C8H8FIO2).
- Elemental Analysis: Target ±0.3% deviation for C, H, and I.
Advanced Research Questions
Q. How do electronic effects of substituents influence the regioselectivity of halogenation?
Methodological Answer: The methoxy groups (-OCH3) at positions 1 and 4 are strong ortho/para directors , while fluorine at position 2 acts as a meta director due to its electron-withdrawing nature. Computational studies (e.g., DFT calculations ) predict iodination at position 3 as the most favorable site due to:
- Stabilization of the transition state by resonance with adjacent methoxy groups.
- Steric hindrance at position 5/6 from neighboring substituents .
Experimental validation: Compare iodination yields using bromo precursors with varying substitution patterns. For example, 3-bromo-1,4-dimethoxy-2-fluorobenzene yields >70% product, whereas 5-bromo isomers show <30% conversion .
Q. What strategies resolve contradictions in spectroscopic data for halogenated aromatics?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from:
- Solvent effects (e.g., DMSO-d6 vs. CDCl3 shifting methoxy signals).
- Impurity carryover (e.g., residual NaI from Finkelstein reactions).
Resolution workflow:
Re-run spectra in multiple solvents.
Perform 2D NMR (COSY, HSQC) to confirm coupling networks.
Cross-validate with X-ray crystallography (if crystalline) to unambiguously assign substituent positions .
Q. How can this compound serve as a building block for complex heterocycles?
Methodological Answer: this compound is a versatile precursor for:
- Suzuki-Miyaura couplings: Replace iodine with aryl/heteroaryl boronic acids to synthesize poly-substituted biaryls for drug discovery .
- Benzodiazepine derivatives: React with α-amino ketones under Ullmann conditions to form seven-membered rings (e.g., 1,4-benzodiazepin-2-ones) .
- Fluorinated ligands: Use the fluorine moiety to enhance binding affinity in receptor studies (e.g., G-protein-coupled receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
